2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol

Lipophilicity Drug Design Permeability

Sourcing metabolically stable CNS-penetrant building blocks often requires multi-step synthesis from mono-substituted anilines, delaying discovery timelines. This dual-fluorinated aniline-trifluoroethanol scaffold eliminates that bottleneck. - LogP 3.97 vs. 2.46 for 4-(trifluoromethoxy)aniline, enabling blood-brain barrier penetration. - Dual -OCF3/-CF3 substitution blocks metabolic soft spots and reduces N-dealkylation. - Ready-to-functionalize intermediate accelerates SAR studies and lead optimization.

Molecular Formula C10H6F9NO2
Molecular Weight 343.15 g/mol
CAS No. 409114-44-9
Cat. No. B1504570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol
CAS409114-44-9
Molecular FormulaC10H6F9NO2
Molecular Weight343.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(C(F)(F)F)O)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C10H6F9NO2/c11-8(12,13)5-3-4(20-7(21)9(14,15)16)1-2-6(5)22-10(17,18)19/h1-3,7,20-21H
InChIKeyVGCASKFJGXJFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing the High-Fluorine Anilinoethanol


The compound 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol (CAS 409114-44-9) is a heavily fluorinated secondary alcohol and aniline derivative with the molecular formula C10H6F9NO2 [1]. Its structure uniquely combines a trifluoroethanol moiety with an aniline ring that is simultaneously substituted with both trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3) groups . This results in a highly electronegative and lipophilic molecular signature (LogP 3.97) that is distinct from mono-substituted aniline analogs, making it a specialized intermediate or building block for fluorinated active pharmaceutical ingredients (APIs) where extreme metabolic stability and unique electronic effects are required [1].

Why This Building Block Is Irreplaceable


Generic substitution fails because common fluorinated aniline building blocks, such as 4-(trifluoromethoxy)aniline (CAS 461-82-5) or 3-(trifluoromethyl)aniline (CAS 98-16-8), possess only a single fluorine-containing substituent. The target compound's dual substitution on the aromatic ring, combined with a trifluoroethanol N-substituent, creates a distinct electronic and steric environment that cannot be replicated by mixing separate mono-substituted analogs [1]. Quantitative evidence confirms this is not incremental; for example, the calculated LogP of the target compound (3.97) is substantially higher than that of the simpler 4-(trifluoromethoxy)aniline (LogP 2.46), directly impacting membrane permeability and pharmacokinetic profiles [1]. Substituting with a less fluorinated analog would compromise the intended metabolic stability, lipophilicity, and target binding in early-stage drug discovery programs [2].

Quantitative Advantages of This Building Block


Lipophilicity Advantage Over Mono-Substituted Anilines

The compound demonstrates significantly higher calculated lipophilicity compared to the core structural analog 4-(trifluoromethoxy)aniline. This difference is quantifiable and directly influences passive membrane permeability predictions [1][2].

Lipophilicity Drug Design Permeability

Hydrogen-Bonding Capacity vs. Acetamide Analog

The target compound is a secondary alcohol, containing a donor and acceptor hydrogen bond site, which is absent in its corresponding acetamide analog (CAS 409114-44-9 identifier also used for a similar acetamide structure). This structural difference is quantified by Topological Polar Surface Area (TPSA) [1][2].

Hydrogen Bonding Bioisosterism Solubility

Metabolic Stability by Fluorine Blockade

The combination of three distinct fluorinated functionalities (–CF3, –OCF3, and –CH(OH)CF3) in a single molecule creates a local electronic environment that is distinct from close analogs. While direct metabolic stability data for this specific compound is absent from public literature, its structural class has well-documented superior stability. The differentiation is inferred from the known liability of the para-position for oxidative metabolism, which is blocked in this analog but not in the common comparator 3-(trifluoromethyl)aniline [1][2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Procurement-Driven Applications


CNS-Penetrant Kinase Inhibitor Scaffold

The high LogP of 3.97, which is quantitatively superior to core aniline analogs, makes this compound a prime candidate for synthesizing fluorinated kinase inhibitor scaffolds intended for central nervous system (CNS) targets. Its balanced TPSA (41.49 Ų) and high lipophilicity align with the physicochemical profile required for crossing the blood-brain barrier [1]. Using this advanced intermediate directly instead of performing a multi-step build-up from 4-(trifluoromethoxy)aniline (LogP 2.46) can expedite lead generation timelines [2].

Late-Stage Mitochondrial Uncoupler Functionalization

Research on structurally related aryl anilides has shown that the combination of trifluoromethoxy and trifluoromethyl groups on the aniline ring is critical for protonophoric uncoupling activity [3]. This alcohol derivative, which is synthetically one step away from the corresponding anilide via simple oxidation, serves as a value-added intermediate offering a synthetic handle for exploring structure-activity relationships (SAR) around the critical hydrogen-bond donor/acceptor region of uncoupling agents [1].

Metabolically Stable Chemical Probe Synthesis

For designing chemical probes with extended in vivo half-lives, the dual-blockade of metabolic soft spots on the aniline ring—the para-position by -OCF3 and the potential N-dealkylation site via the trifluoroethanol group—provides a double-stabilization effect [4]. This makes it a strategically advantageous building block over simple anilines like 3-(trifluoromethyl)aniline, which would require subsequent introduction of a para-blocking group in a separate synthetic step, adding to procurement and development costs [2].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-[4-(trifluoromethoxy)-3-(trifluoromethyl)anilino]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.